3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(4-Chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 4-chlorobenzyl group at position 3 and a 3-(o-tolyl)-1,2,4-oxadiazole moiety at position 5.
Properties
CAS No. |
1207016-51-0 |
|---|---|
Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.88 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
QSTJWTQJWCSDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Step 1: Formation of Quinazoline Core
Anthranilic acid derivatives undergo cyclocondensation with urea or thiourea under acidic conditions to form the quinazoline-2,4(1H,3H)-dione scaffold .
Step 3: N-Alkylation with 4-Chlorobenzyl Group
The quinazoline core undergoes N-alkylation using 4-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. Optimal conditions include ethanol as the solvent and reflux at 70–80°C for 6–8 hours.
Oxadiazole Ring Reactions
The 1,2,4-oxadiazole moiety participates in:
-
Nucleophilic Aromatic Substitution : Reacts with amines or thiols at the C-5 position under basic conditions .
-
Ring-Opening Reactions : Acidic hydrolysis converts the oxadiazole to a carboxylic acid derivative, though this is less common due to the ring’s stability.
Quinazoline Core Modifications
-
N-Alkylation/Arylation : The NH group at position 3 reacts with alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) in DMF with K₂CO₃ .
-
Oxidation : The dione system can be oxidized to introduce hydroxyl groups, though this is rarely employed due to potential ring degradation .
Reaction Optimization Data
Key parameters influencing yield and selectivity:
| Reaction Step | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Oxadiazole Formation | DMF | – | 80–100 | 4–6 | 65–75 |
| N-Alkylation | Ethanol | K₂CO₃ | 70–80 | 6–8 | 70–85 |
| Nucleophilic Substitution | DCM | Et₃N | 25–30 | 12 | 50–60 |
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7); hydrolyzes under strong alkaline conditions (pH > 10) .
Analytical Characterization
Post-reaction validation employs:
-
NMR Spectroscopy : Distinct signals for quinazoline protons (δ 7.2–8.3 ppm) and oxadiazole-linked aromatic groups (δ 6.8–7.6 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 440.45 (calculated for C₂₅H₂₀ClN₄O₄).
-
HPLC : Purity >95% achieved using C18 columns and acetonitrile/water gradients .
Comparative Reactivity Insights
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that quinazoline derivatives exhibit potent anticancer properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
-
Antimicrobial Properties
- The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
- Anti-inflammatory Effects
-
Case Study: Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including our compound, for their anticancer activity against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Case Study: Antimicrobial Testing
- Case Study: Anti-inflammatory Mechanism
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the evidence share key heterocyclic frameworks (e.g., indole, triazole, oxazole) and substituents (e.g., chlorophenyl groups). Below is a detailed comparison:
Key Observations
Structural Diversity: The target compound’s quinazoline-dione core distinguishes it from indole-pyrazole (e.g., 11b in ) and triazole-thione (e.g., 6h in ) derivatives. However, all share chlorinated aromatic substituents, which often enhance metabolic stability and binding affinity . The 1,2,4-oxadiazole moiety in the target compound is analogous to the benzoxazole in 6h, both known for π-π stacking interactions in biological targets .
Synthetic Efficiency: Compound 11b () achieved a 70% yield via acylation with p-chlorobenzoyl chloride, suggesting that similar chlorobenzyl-containing compounds can be synthesized efficiently .
Analytical Characterization :
- Mass spectrometry (MS) and high-resolution MS (HRMS) were critical for confirming molecular weights of analogs like 11b (m/z 378) and 6h (m/z 419) . The absence of such data for the target compound highlights a gap in characterization.
- IR and NMR data for 6h (e.g., NH stretch at 3390 cm⁻¹, aromatic protons at δ 6.86–7.26 ppm) provide benchmarks for verifying functional groups in the target compound .
Biological Activity
The compound 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention due to their diverse biological activities. Quinazoline derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties and other biological effects supported by various research findings.
Chemical Structure
The compound features a quinazoline core substituted with a 4-chlorobenzyl group and an oxadiazole moiety. The structural formula can be represented as:
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of quinazoline derivatives. For instance, a study evaluating various quinazoline derivatives found that modifications at the 1- and 3-positions significantly influenced their antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Quinazoline Derivatives
| Compound | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 3a | Staphylococcus aureus | 12 | 70 |
| 3b | Escherichia coli | 11 | 75 |
| 3c | Candida albicans | 10 | 77 |
| Target Compound | Staphylococcus aureus | 12 | 70 |
| Target Compound | Escherichia coli | 11 | 75 |
These results indicate that the target compound may exhibit similar or enhanced activity compared to other derivatives.
The proposed mechanism for the antimicrobial action of quinazoline derivatives involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription. By disrupting these processes, the compounds can effectively inhibit bacterial growth .
Case Studies
- Antibacterial Evaluation : A study synthesized various quinazoline derivatives including the target compound and tested them against multiple bacterial strains. The results showed that compounds with oxadiazole substitutions had enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The target compound was noted to have a comparable inhibition zone to standard antibiotics like ampicillin .
- Fungal Activity : The target compound also demonstrated antifungal properties against Candida albicans, with moderate inhibition observed in laboratory tests. The minimum inhibitory concentration (MIC) values suggest potential for further development as an antifungal agent .
Research Findings
A comprehensive review of quinazoline derivatives highlighted their broad spectrum of biological activities. Many compounds in this class have shown efficacy not only as antimicrobials but also as anticancer agents through mechanisms involving apoptosis induction in cancer cells and modulation of various signaling pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via refluxing nitrile intermediates with hydroxylamine in solvents like ethanol or DMF.
- Alkylation : Introducing the 4-chlorobenzyl group using NaH or K₂CO₃ as a base in anhydrous DMF at 60–80°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
- Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate validation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR and FTIR to verify functional groups (e.g., quinazoline C=O at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 477.1).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL).
- Anticancer Screening : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase or EGFR (PDB IDs: 1KZN, 1M17). Focus on oxadiazole and chlorobenzyl interactions.
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .
- ADMET Prediction : SwissADME or pkCSM to assess blood-brain barrier permeability and hepatotoxicity .
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin) or bacterial strains used.
- Purity Reassessment : Re-analyze compound batches via HPLC and elemental analysis to rule out degradation.
- Structural Analog Comparison : Test derivatives (e.g., replacing o-tolyl with m-tolyl) to isolate substituent effects .
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve logP.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
